

Application Note: Precision Synthesis of 2-Amino-3-propylbenzotrile

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Compound of Interest

Compound Name: 2-Amino-3-propylbenzotrile

CAS No.: 114345-14-1

Cat. No.: B038181

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Abstract & Scope

This guide details a high-fidelity protocol for the synthesis of **2-Amino-3-propylbenzotrile**, a critical scaffold for quinazoline-based kinase inhibitors and GPCR ligands.[1] While classical electrophilic aromatic substitution fails to achieve the specific 1,2,3-substitution pattern due to directing group conflicts, this protocol utilizes a Negishi Cross-Coupling strategy.

This method employs commercially available 2-amino-3-bromobenzotrile and

-propylzinc bromide, ensuring exclusive regioselectivity and high functional group tolerance.[1]

The protocol is optimized for milligram-to-gram scale synthesis in a research setting.

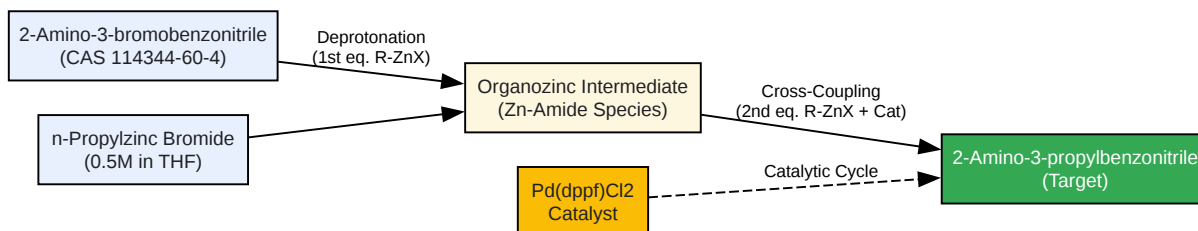
Retrosynthetic Analysis & Strategy

The target molecule possesses a 1,2,3-trisubstituted benzene core. Direct alkylation of 2-aminobenzotrile is chemically forbidden due to the directing effects of the amino (ortho/para) and cyano (meta) groups, which favor substitution at the 5-position.

Therefore, the strategy relies on a pre-functionalized halogenated precursor. The Negishi coupling is selected over Suzuki coupling for alkyl-aryl bond formation to minimize

-hydride elimination side reactions common with primary alkylboronates.

Logical Pathway (DOT Visualization)



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Figure 1: Mechanistic pathway for the Negishi coupling.[1] Note the consumption of 1 equivalent of organozinc by the free amino group.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

Parameter	Specification	Rationale
Stoichiometry	2.5 equiv. Organozinc	The free group is acidic ([1]). The first equivalent of acts as a base to deprotonate the amine; the subsequent equivalents participate in the Pd-cycle.
Catalyst		The bidentate ferrocenyl ligand prevents -hydride elimination in the alkyl chain and resists poisoning by the free amine/nitrile.[1]
Temperature	60–65 °C	Sufficient to drive the transmetalation/reductive elimination without causing thermal decomposition of the organozinc.
Atmosphere	Argon/Nitrogen (Dry)	Organozinc reagents are pyrophoric and moisture-sensitive.[1] Strict Schlenk or Glovebox technique is required.[1]

Experimental Protocol

Reagents & Equipment[1][2][3]

- Starting Material: 2-Amino-3-bromobenzonitrile (CAS 114344-60-4), >98% purity.[1]
- Reagent:

-Propylzinc bromide, 0.5 M solution in THF (Commercially available or prepared freshly from Zn dust and propyl bromide).[1]

- Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane ().[1]
- Solvent: Anhydrous THF (inhibitor-free).[1]
- Vessel: Oven-dried Schlenk tube or microwave vial with a crimped septum.

Step-by-Step Methodology

Step 1: Reaction Setup

- Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon (3 cycles).
- Charge the tube with 2-Amino-3-bromobenzonitrile (197 mg, 1.0 mmol) and (41 mg, 0.05 mmol, 5 mol%).[1]
- Seal the tube and purge with Argon for 5 minutes.
- Add Anhydrous THF (2.0 mL) via syringe to dissolve the solids. The solution should be orange/red.

Step 2: Addition of Organozinc

- Cool the reaction mixture to 0 °C (ice bath) to mitigate the exotherm from amine deprotonation.
- Dropwise add
-Propylzinc bromide (0.5 M in THF, 5.0 mL, 2.5 mmol) over 10 minutes.
 - Observation: Gas evolution (propane) may occur as the amine is deprotonated.[1]
- Remove the ice bath and stir at room temperature for 10 minutes.

Step 3: Coupling Reaction

- Heat the reaction mixture to 60 °C (oil bath temperature).
- Stir vigorously for 4–12 hours.
- Monitoring: Check reaction progress via TLC (20% EtOAc/Hexanes) or LC-MS. The starting material () should disappear, and a new spot () should appear.[1]
 - Note: The polarity difference is small; LC-MS is preferred.

Step 4: Quench and Workup

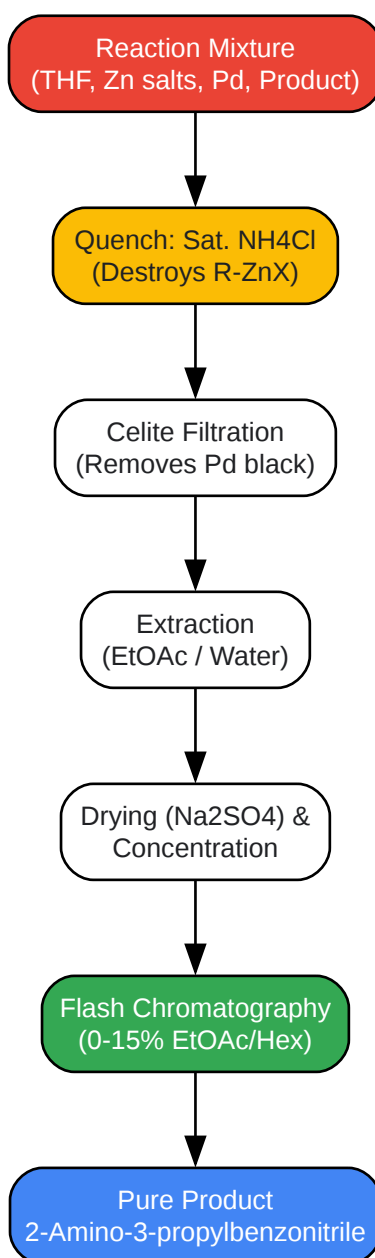
- Cool the mixture to room temperature.
- Carefully quench by dropwise addition of saturated aqueous (5 mL). Caution: Residual organozinc will bubble.[1]
- Dilute with Ethyl Acetate (20 mL) and water (10 mL).
- Filter the biphasic mixture through a pad of Celite to remove Palladium black and Zinc salts. Wash the pad with EtOAc.[2]
- Separate the layers.[3][4] Extract the aqueous layer with EtOAc (mL).[1]
- Combine organic phases, wash with Brine (20 mL), dry over anhydrous , and concentrate under reduced pressure.

Step 5: Purification

- Purify the crude dark oil via Flash Column Chromatography on Silica Gel.[5]

- Eluent Gradient: 0%
15% Ethyl Acetate in Hexanes.
- Collect fractions containing the product.[3] Evaporate solvent to yield **2-Amino-3-propylbenzonitrile** as a pale yellow oil or low-melting solid.[1]

Workup Workflow (DOT Visualization)



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Figure 2: Downstream processing workflow ensuring removal of metal residues.[1]

Expected Analytical Data

Validation of the synthesized compound should be performed using NMR and MS.

- Physical State: Pale yellow oil or off-white solid.[1]

- NMR (400 MHz,

):

- 7.35 (d,

Hz, 1H, Ar-H6)[1]

- 7.18 (d,

Hz, 1H, Ar-H4)[1]

- 6.65 (t,

Hz, 1H, Ar-H5)[1]

- 4.40 (br s, 2H,

)[1]

- 2.50 (t,

Hz, 2H,

)[1]

- 1.65 (m, 2H,

)[1]

- 0.98 (t,

Hz, 3H,

)[1]

- MS (ESI): Calculated for

: 161.11. Found: 161.1.[1]

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Conversion	Catalyst deactivation or insufficient Organozinc.[1]	Ensure 2.5 equiv. of Zn reagent is used.[1] Add fresh catalyst (2 mol%) after 4 hours. Ensure solvent is strictly anhydrous.[1]
Homocoupling (Ar-Ar)	Presence of Oxygen.[1]	Degas solvents thoroughly.[1] Ensure Argon line is positive pressure.
Protodehalogenation	Moisture in solvent (Ar-Br Ar-H).[1]	Use fresh anhydrous THF.[1] Dry glassware at 120°C.
Emulsion during workup	Zinc salts precipitating.[1]	Add a small amount of 1M HCl or EDTA solution to solubilize Zinc salts during extraction.

References

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- Alkyl-Aryl Coupling on Anilines: Zhu, L.; Wehmeyer, R. M.; Rieke, R. D.[1] "The direct formation of functionalized alkyl(aryl)zinc halides by oxidative addition of highly reactive zinc to organic halides and their reactions with acid chlorides, -unsaturated ketones, and allylic, aryl, and vinyl halides". Journal of Organic Chemistry. 1991, 56, 1445–1453.[1] [Link\[1\]](#)

- Catalyst Selection (Pd-dppf): Hayashi, T.; Konishi, M.; Kobori, Y.; Kumada, M.; Higuchi, T.; Hirotsu, K. "Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): an effective catalyst for cross-coupling of secondary alkyl Grignard and zinc reagents with organic halides".^[1] Journal of the American Chemical Society. 1984, 106, 158–163. [Link\[1\]](#)
- Starting Material Data: PubChem Compound Summary for CID 4564338, 2-Amino-3-bromobenzonitrile.^[1] [Link\[1\]](#)

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Sources

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